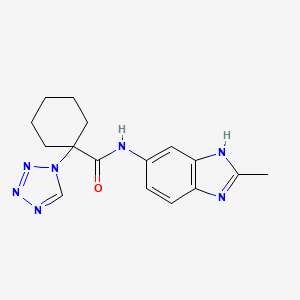

N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC16339738

Molecular Formula: C16H19N7O

Molecular Weight: 325.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N7O |

|---|---|

| Molecular Weight | 325.37 g/mol |

| IUPAC Name | N-(2-methyl-3H-benzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C16H19N7O/c1-11-18-13-6-5-12(9-14(13)19-11)20-15(24)16(7-3-2-4-8-16)23-10-17-21-22-23/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19)(H,20,24) |

| Standard InChI Key | ADWRZKZWYVVAGF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4 |

Introduction

N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound characterized by its molecular formula, C16H19N7O. This compound combines a benzimidazole moiety with a tetrazole group, both of which are known for their significant biological activities. The benzimidazole ring is often associated with antimicrobial and anticancer properties, while tetrazole derivatives are recognized for their potential in medicinal chemistry, including antiviral and antibacterial applications.

Synthesis Methods

The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. Common methods may include condensation reactions between appropriate precursors, such as benzimidazole derivatives and tetrazole-containing compounds, followed by coupling reactions to form the cyclohexanecarboxamide backbone.

Biological Activities

Benzimidazole and tetrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific combination of these moieties in N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide may enhance its potential as a pharmaceutical agent.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Treatment of bacterial and fungal infections |

| Anticancer | Targeted therapy for specific cancer types |

| Antiviral | Potential use in antiviral drug development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume